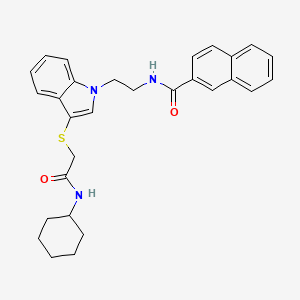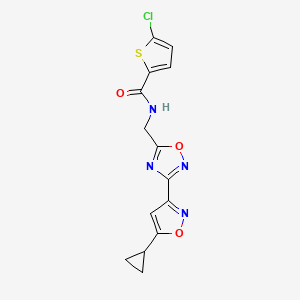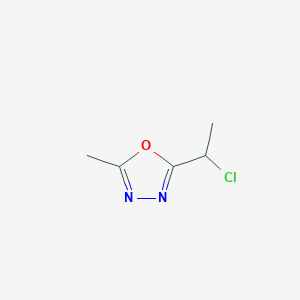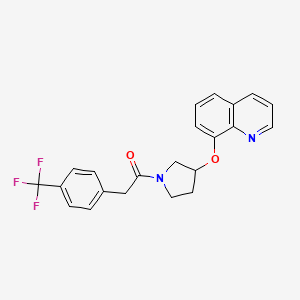
N-(2-(3-((2-(环己基氨基)-2-氧代乙基)硫)-1H-吲哚-1-基)乙基)-2-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
吲哚衍生物构成该化合物的核心结构,据报道具有显著的抗病毒活性。 特别是,某些吲哚衍生物已显示出对甲型流感病毒和柯萨奇病毒B4的抑制活性 。该化合物抑制病毒复制的潜力可在开发新的抗病毒药物中得到探索,特别是考虑到目前对针对新出现的病毒病原体的新的治疗方法的需求。
抗炎和镇痛应用
吲哚部分也与抗炎和镇痛特性有关。 具有类似结构的化合物在减轻炎症和疼痛方面,其有效性已与吲哚美辛和塞来昔布等已建立的药物进行了比较 。对该化合物的研究可能会导致开发副作用更少或疗效更佳的新药。
癌症研究
已知吲哚衍生物具有抗癌特性。 它们可以高亲和力地与多个受体结合,这有助于开发新的治疗剂 。可以研究该化合物与细胞通路的相互作用,以了解其在癌症治疗中的潜在作用,包括肿瘤生长抑制或凋亡诱导。
抗氧化特性
具有吲哚结构的化合物因其抗氧化特性而受到研究,抗氧化特性在对抗氧化应激相关的疾病中至关重要 。可以分析该化合物中和自由基的能力,这可能导致在预防或治疗诸如神经退行性疾病或衰老等疾病方面的应用。
酶抑制
吲哚甲酰胺是强酶抑制剂,它们在化合物中的存在会导致与多种酶和蛋白质相互作用,通常会抑制它们的活性 。该特性可用于开发针对参与疾病过程的特定酶的药物。
神经递质研究
吲哚在结构上与氨基酸色氨酸和神经递质血清素相似。 这种相似性可以在神经系统疾病的研究以及开发影响血清素途径的药物中得到利用,这些药物可能会为抑郁症、焦虑症和其他精神健康状况提供新的治疗方法 .
作用机制
Target of action
The compound contains an indole ring, which is a common structure in many bioactive compounds . Indole derivatives are known to interact with a variety of enzymes and proteins . .
Mode of action
The mode of action of a compound depends on its specific interactions with its targets. Indole derivatives often form hydrogen bonds with their targets, which can inhibit the activity of the target enzymes or proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
属性
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h4-9,12-15,18-19,24H,1-3,10-11,16-17,20H2,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACRODBXZJEBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-tert-Butyl-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2586829.png)



![1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea](/img/structure/B2586834.png)
![(2E)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2586835.png)




![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586846.png)


![N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide](/img/structure/B2586852.png)
